molecular formula C26H34F3N7O2 B10836682 (7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one

(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one

Cat. No.: B10836682
M. Wt: 533.6 g/mol
InChI Key: UKDYPCZCLRCOMP-HXUWFJFHSA-N
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Description

Compound “US8598172, 1” is a substituted dihydropteridin-6-one derivative, known for its application as a kinase inhibitor . This compound has shown significant potential in inhibiting specific kinases, making it a valuable candidate in various scientific and medical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “US8598172, 1” involves a multi-step synthetic route.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Compound “US8598172, 1” has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying kinase inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and kinase activity.

    Medicine: Explored as a potential therapeutic agent for diseases involving kinase dysregulation, such as cancer.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The mechanism of action of compound “US8598172, 1” involves its interaction with specific kinases, inhibiting their activity. This inhibition disrupts the phosphorylation of target proteins, affecting various cellular signaling pathways. The compound’s molecular targets include specific kinases involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: Compound “US8598172, 1” stands out due to its specific substituents, which confer unique binding properties and selectivity towards certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C26H34F3N7O2

Molecular Weight

533.6 g/mol

IUPAC Name

(7R)-8-cyclopentyl-7-ethyl-5-methyl-2-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-7H-pteridin-6-one

InChI

InChI=1S/C26H34F3N7O2/c1-4-20-24(37)34(3)21-16-30-25(32-23(21)36(20)17-7-5-6-8-17)31-19-15-18(35-13-11-33(2)12-14-35)9-10-22(19)38-26(27,28)29/h9-10,15-17,20H,4-8,11-14H2,1-3H3,(H,30,31,32)/t20-/m1/s1

InChI Key

UKDYPCZCLRCOMP-HXUWFJFHSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=CC(=C4)N5CCN(CC5)C)OC(F)(F)F)C

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=CC(=C4)N5CCN(CC5)C)OC(F)(F)F)C

Origin of Product

United States

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